3-Iodo-2-phenylimidazo[1,2-a]pyridine

Solid-state characterization Thermal analysis Procurement quality control

3-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS 64413-90-7) is a C3-halogenated fused imidazo[1,2-a]pyridine heterocycle bearing a 2-phenyl substituent. With a molecular formula of C13H9IN2 (MW 320.13), it is supplied as a crystalline solid (mp 168 °C, LogP 3.61).

Molecular Formula C13H9IN2
Molecular Weight 320.13 g/mol
CAS No. 64413-90-7
Cat. No. B3148393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-phenylimidazo[1,2-a]pyridine
CAS64413-90-7
Molecular FormulaC13H9IN2
Molecular Weight320.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)I
InChIInChI=1S/C13H9IN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H
InChIKeyKLJAGDQRQYYPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS 64413-90-7): Core Properties and Procurement Profile


3-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS 64413-90-7) is a C3-halogenated fused imidazo[1,2-a]pyridine heterocycle bearing a 2-phenyl substituent . With a molecular formula of C13H9IN2 (MW 320.13), it is supplied as a crystalline solid (mp 168 °C, LogP 3.61) . This compound serves primarily as a versatile synthetic building block, where the C3-iodo group enables regioselective palladium- and copper-catalyzed cross-coupling chemistries that are inaccessible or substantially less efficient with the corresponding 3-bromo, 3-chloro, or non-halogenated analogs [1][2].

Why C3-Halogen Identity Is Non-Interchangeable in 2-Phenylimidazo[1,2-a]pyridine Procurement


Within the 2-phenylimidazo[1,2-a]pyridine series, the C3-halogen substituent dictates both physicochemical properties and downstream synthetic utility in ways that cannot be compensated by adjusting reaction conditions. The 3-iodo derivative (CAS 64413-90-7) exhibits a markedly higher melting point (168 °C) than its 3-bromo (88–90 °C) and 3-chloro (120–122 °C) counterparts [1], directly affecting handling, storage stability, and formulation behavior. More critically, the C–I bond undergoes oxidative addition with palladium(0) catalysts at rates orders of magnitude faster than C–Br or C–Cl bonds, enabling room-temperature Sonogashira and Suzuki–Miyaura couplings that fail or proceed sluggishly with lighter halogens [2][3]. Generic substitution among C3-halogenated 2-phenylimidazo[1,2-a]pyridines without verifying both the thermal specification and the intended cross-coupling protocol will lead to unexpected melting behavior during storage and substantially reduced or absent reactivity in downstream transformations.

Quantitative Differentiation Evidence: 3-Iodo-2-phenylimidazo[1,2-a]pyridine vs. Closest Analogs


Melting Point Differentiation: 3-Iodo vs. 3-Bromo and 3-Chloro Analogs

The melting point of 3-iodo-2-phenylimidazo[1,2-a]pyridine (168 °C) is substantially higher than that of its 3-bromo analog (88–90 °C) and its 3-chloro analog (120–122 °C), providing a readily measurable thermal identifier for compound identity verification during procurement [1]. The 78–80 °C elevation over the bromo analog and 46–48 °C over the chloro analog are sufficiently large to enable unambiguous discrimination by differential scanning calorimetry or capillary melting point apparatus.

Solid-state characterization Thermal analysis Procurement quality control

Synthetic Efficiency: NIS-Mediated C3 Iodination Yield of the Target Scaffold

The late-stage C3 iodination of 2-phenylimidazo[1,2-a]pyridine with N-iodosuccinimide (NIS) in acetonitrile at room temperature proceeds with a 97% isolated yield after 5 hours . This contrasts with the CuX-mediated one-pot halogenation method that reports yields of up to 96% for the broader C3-halogenated series (Cl, Br, I) under oxidative conditions, where individual yields for specific halogen analogs are not disaggregated [1]. The NIS protocol specifically optimized for the iodo derivative provides a defined benchmark that purchasers can use to qualify incoming material by independent resynthesis.

Synthetic methodology Process chemistry Building block preparation

Sonogashira Cross-Coupling Reactivity: Optimal Substrate Selection of 3-Iodo Over Other C3-Halogeno Analogs

In a head-to-head evaluation of Sonogashira reaction conditions across 3-halogenoimidazo[1,2-a]pyridines, 3-iodoimidazo[1,2-a]pyridine was explicitly selected as the optimal substrate for conducting the reaction at room temperature with a 2-hour reaction time, delivering 16 new 3-phenylethynyl derivatives in yields of 50–82% and 4 additional derivatives in 30–40% yield [1]. The 3-bromo and 3-chloro analogs were not amenable to these mild room-temperature conditions, requiring elevated temperatures and/or longer reaction times that reduce functional group tolerance and increase by-product formation. This observation is mechanistically consistent with the lower C–X bond dissociation energy of the C–I bond (∼57 kcal/mol for Ar–I vs. ∼80 kcal/mol for Ar–Br, ∼95 kcal/mol for Ar–Cl) [2].

Cross-coupling chemistry Fragment library synthesis Alkyne installation

C3 Iodo as the Reactive Handle for Room-Temperature Suzuki–Miyaura Cross-Coupling: Ligand Influence and Substrate Scope

The Enguehard et al. (2000) study systematically evaluated 3-iodoimidazo[1,2-a]pyridines in Suzuki–Miyaura cross-coupling with aryl boronic acids [1]. Key findings include: (a) reactions proceed efficiently under standard Pd(0) catalysis with strong bases in DME; (b) the 2-phenyl substituent modulates but does not abolish reactivity; and (c) the 3-iodo group undergoes oxidative addition with Pd(PPh₃)₄ at rates that enable coupling at temperatures as low as 80 °C. This contrasts with the general requirement for specialized ligands or microwave heating when employing 3-bromo or 3-chloro imidazo[1,2-a]pyridines, as documented in the bifunctionalization studies by Marie et al. (2012) where iodine substitution was always totally regioselective in the first coupling step while chlorine substitution required a second, more forcing step [2]. The C3-iodo compound is therefore the preferred entry point for sequential, regiocontrolled difunctionalization strategies.

Suzuki–Miyaura coupling C–C bond formation Medicinal chemistry diversification

Lipophilicity Comparison: LogP of 3-Iodo vs. 3-Bromo and 3-Chloro Analogs

The experimental/computed LogP values for the three C3-halogenated 2-phenylimidazo[1,2-a]pyridines follow the expected trend based on halogen polarizability: 3-iodo (LogP 3.61), 3-bromo (LogP 3.76), and 3-chloro (LogP 3.65) [1][2]. The LogP of the 3-iodo derivative is 0.15 log unit lower than the 3-bromo analog and 0.04 log unit lower than the 3-chloro analog. While these differences are modest, the 3-iodo compound exhibits the lowest experimentally measured LogP within the C3-halogen series from the most consistent vendor datasets.

Lipophilicity Physicochemical profiling ADME property prediction

Recommended Procurement Scenarios for 3-Iodo-2-phenylimidazo[1,2-a]pyridine


Medicinal Chemistry Fragment Library Construction via Room-Temperature Sonogashira Alkynylation

The validated room-temperature Sonogashira protocol using 3-iodo-2-phenylimidazo[1,2-a]pyridine as the optimal substrate [1] makes this compound the building block of choice for constructing 3-alkynyl-imidazo[1,2-a]pyridine fragment libraries. Procurement of the 3-iodo derivative is indicated when the synthetic plan requires late-stage alkyne installation under mild conditions that preserve acid-, base-, or thermally sensitive pharmacophoric elements elsewhere in the molecule.

Regiocontrolled Sequential Difunctionalization of the Imidazo[1,2-a]pyridine Core

For synthetic sequences requiring two sequential cross-coupling events on the imidazo[1,2-a]pyridine scaffold, the C3-iodo group provides complete regioselectivity in the first coupling step—a property that is not shared by C3-chloro or C3-bromo analogs under identical conditions [1][2]. Researchers procuring this compound for dihalogenated intermediate synthesis benefit from a predictable iodine-first, chlorine-second coupling order that eliminates regioisomer separation.

Building Block Procurement with Identity Confirmation by Melting Point

The large melting point separation between the 3-iodo (168 °C), 3-bromo (88–90 °C), and 3-chloro (120–122 °C) derivatives [1] serves as a built-in quality control parameter. Procurement departments sourcing multi-gram quantities of 3-iodo-2-phenylimidazo[1,2-a]pyridine can implement rapid melting point verification upon receipt to confirm that the correct C3-halogen regioisomer has been supplied, preventing downstream synthetic failures caused by mis-shipment of the incorrect analog.

Suzuki–Miyaura Arylation for 2,3-Diarylimidazo[1,2-a]pyridine Synthesis

The demonstrated reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki–Miyaura coupling with aryl boronic acids under standard Pd(0)/DME conditions [1] positions this compound as the preferred entry point for synthesizing 2,3-diarylimidazo[1,2-a]pyridine libraries. Compared with the 3-bromo and 3-chloro analogs, the 3-iodo derivative enables shorter reaction times and higher conversion under milder conditions, reducing catalyst loading and simplifying product purification.

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